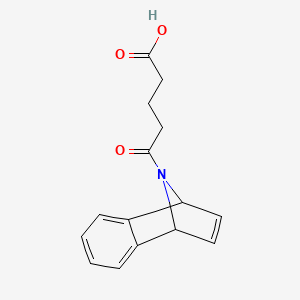![molecular formula C26H24N2O2 B14802278 4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate is a chemical compound with the molecular formula C26H24N2O2 and a molecular weight of 396.48 g/mol . This compound is part of the isocyanate family and is known for its ability to react with polyols to form polyurethane polymers . It is commonly used in the creation of polyurethane products due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate typically involves the reaction of bisphenol M with cyanogen chloride in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using solvents such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate involves large-scale reactors and precise control of reaction parameters . The process includes the purification of the product through recrystallization or distillation to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the cyanate groups are replaced by other nucleophiles.
Polymerization Reactions: It reacts with polyols to form polyurethane polymers.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Polyols: In polymerization reactions, polyols such as ethylene glycol and propylene glycol are used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate involves its reaction with polyols to form polyurethane polymers . The cyanate groups react with hydroxyl groups in polyols, leading to the formation of urethane linkages . This reaction is catalyzed by the presence of a base, which facilitates the nucleophilic attack on the cyanate groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A Cyanate Ester: Similar to 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate, bisphenol A cyanate ester is used in the production of polyurethanes.
Bisphenol F Cyanate Ester: Another similar compound used in the synthesis of polyurethanes.
Uniqueness
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other cyanate esters . Its ability to form highly cross-linked polyurethane polymers makes it valuable in applications requiring high mechanical strength and thermal stability .
Eigenschaften
Molekularformel |
C26H24N2O2 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
[4-[2-[3-[1-(4-cyanatophenyl)propan-2-yl]phenyl]propyl]phenyl] cyanate |
InChI |
InChI=1S/C26H24N2O2/c1-19(14-21-6-10-25(11-7-21)29-17-27)23-4-3-5-24(16-23)20(2)15-22-8-12-26(13-9-22)30-18-28/h3-13,16,19-20H,14-15H2,1-2H3 |
InChI-Schlüssel |
NASPOVMUGWQHAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC#N)C2=CC(=CC=C2)C(C)CC3=CC=C(C=C3)OC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)
![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)

![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)

![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)



